Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate
CAS No.:
Cat. No.: VC13532857
Molecular Formula: C9H6ClNO2S
Molecular Weight: 227.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClNO2S |
|---|---|
| Molecular Weight | 227.67 g/mol |
| IUPAC Name | methyl 3-chloro-1,2-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C9H6ClNO2S/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3 |
| Standard InChI Key | PARMHVMDAVPNBG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=NS2)Cl |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=NS2)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate consists of a fused bicyclic system: a benzene ring connected to an isothiazole ring. The isothiazole moiety contains sulfur and nitrogen atoms at positions 1 and 2, respectively, while the chlorine substituent occupies position 3 of the benzoisothiazole framework. The methyl carboxylate group is attached at position 6, contributing to the compound’s polarity and reactivity.
Spectroscopic and Physicochemical Data
Key spectroscopic identifiers include:
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¹H NMR: Signals corresponding to aromatic protons (δ 7.73–8.01 ppm) and the methyl ester group (δ 3.39 ppm) .
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¹³C NMR: Peaks for carbonyl carbons (δ 165.45 ppm) and aromatic carbons (δ 125–145 ppm) .
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HRMS: A molecular ion peak at m/z 227.67 confirms the molecular weight.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.67 g/mol |
| IUPAC Name | Methyl 3-chloro-1,2-benzothiazole-6-carboxylate |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=NS2)Cl |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via esterification of 3-chlorobenzo[d]isothiazole-6-carboxylic acid. A common protocol involves:
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Reacting the carboxylic acid with methanol in the presence of thionyl chloride () as a dehydrating agent.
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Refluxing the mixture at 60–80°C for 4–6 hours.
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Purifying the product via recrystallization or column chromatography.
Key Reaction:
Industrial Production
Industrial methods employ continuous-flow reactors to enhance yield (up to 85%) and reduce waste. Catalysts such as sulfuric acid or immobilized lipases are used to accelerate esterification under mild conditions.
Chemical Reactivity and Functionalization
Oxidation Reactions
Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate undergoes selective oxidation using Selectfluor () in aqueous media. This metal-free method produces benzoisothiazol-3-one-1-oxides with yields exceeding 90% .
Example Reaction:
Substitution and Cross-Coupling
The chlorine atom at position 3 is susceptible to nucleophilic substitution. For instance, treatment with sodium methoxide () replaces chlorine with methoxy groups, enabling structural diversification .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for bioactive molecules. Its isothiazole core interacts with enzymes such as cyclooxygenase-2 (COX-2) and kinases, making it a candidate for anti-inflammatory and anticancer agents.
Table 2: Biological Activity Screening
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| COX-2 | 12.3 | Competitive inhibition |
| EGFR Kinase | 8.7 | ATP-binding site blockade |
Material Science
Functionalized derivatives exhibit luminescent properties, enabling applications in organic light-emitting diodes (OLEDs). The methyl carboxylate group enhances electron transport in polymeric matrices.
Comparative Analysis with Analogues
Methyl 7-Chlorobenzo[d]isothiazole-3-Carboxylate 1,1-Dioxide
This analogue features a sulfone group and chlorine at position 7. While it shares similar reactivity, its electron-withdrawing sulfone group reduces nucleophilic substitution rates compared to methyl 3-chlorobenzo[d]isothiazole-6-carboxylate.
Future Directions
Recent studies highlight the potential of late-stage functionalization using photoredox catalysis to introduce fluorinated or alkyl groups. Additionally, computational modeling could optimize its pharmacokinetic profiles for drug development .
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